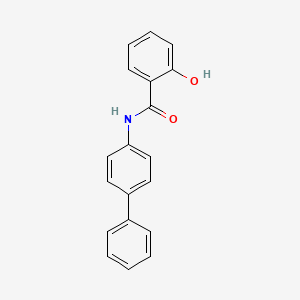

N-4-biphenylyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(4-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-18-9-5-4-8-17(18)19(22)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,21H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTOJRWAXHPZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N 4 Biphenylyl 2 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of N-4-biphenylyl-2-hydroxybenzamide would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the biphenyl (B1667301) and the 2-hydroxybenzoyl moieties would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic rings. The chemical shifts and coupling constants (J-values) would reveal the substitution pattern on each ring. The protons of the hydroxyl (-OH) and amide (-NH-) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Deuterium exchange experiments could confirm the assignment of these labile protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift (around 160-170 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the hydroxyl group (C-2 of the benzoyl group) and the carbons at the junction of the two phenyl rings in the biphenyl group having characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be instrumental in assigning the chemical shifts of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This technique would be vital for establishing the connectivity between the different fragments of the molecule, for instance, linking the biphenyl group to the amide nitrogen and the 2-hydroxybenzoyl group to the amide carbonyl.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion would be selected and fragmented by collision-induced dissociation. The resulting fragment ions would be analyzed to provide structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the 2-hydroxybenzoyl group or the biphenyl group, which would further confirm the structure of the molecule. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The presence of a broad absorption band in the region of 3300-2700 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. spcmc.ac.in The N-H stretching vibration of the amide group typically appears as two distinct bands in the range of 3500-3100 cm⁻¹. spcmc.ac.in The sharp and intense absorption band corresponding to the C=O stretching of the amide carbonyl group is expected to be observed around 1670-1640 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹, while the aromatic C=C skeletal vibrations typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching vibration of the amide linkage is generally observed around 1425 cm⁻¹. spcmc.ac.in

Table 1: Characteristic FT-IR Absorption Bands of this compound (Expected)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2700 (broad) | O-H stretch (phenolic) |

| 3500-3100 | N-H stretch (amide) |

| ~3100-3000 | =C-H stretch (aromatic) |

| ~1670-1640 | C=O stretch (amide I) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1550 | N-H bend (amide II) |

| ~1425 | C-N stretch (amide) |

| ~1250 | C-O stretch (phenolic) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to show strong peaks corresponding to the aromatic ring vibrations. The characteristic benzene (B151609) ring breathing mode is typically observed around 1000 cm⁻¹. researchgate.net The biphenyl linkage would also give rise to a characteristic peak, often seen near 1280 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings would also be prominent in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ region.

Table 2: Characteristic Raman Peaks of this compound (Expected)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | C-H stretch (aromatic) |

| ~1600 | C=C stretch (aromatic) |

| ~1280 | Biphenyl C-C stretch |

| ~1000 | Ring breathing (aromatic) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its chromophoric components: the biphenyl and the 2-hydroxybenzoyl moieties. The biphenyl chromophore typically shows a strong absorption maximum around 250 nm. researchgate.net The electronic transitions are generally of the π → π* type, originating from the conjugated aromatic system.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While salicylanilides themselves can exhibit fluorescence, the emission properties can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. The fluorescence spectrum would reveal the emission maximum and quantum yield, providing insights into the de-excitation pathways of the molecule.

Table 3: Electronic Absorption and Emission Data for this compound (Expected)

| Technique | λ (nm) | Transition |

| UV-Vis Absorption | ~250 | π → π* (Biphenyl) |

| UV-Vis Absorption | ~300-340 | π → π* (Hydroxybenzoyl) |

| Fluorescence Emission | >350 | π* → π |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Chiroptical Spectroscopic Analysis (if chiral derivatives are relevant)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the analysis of chiral molecules. As this compound itself is not chiral, these techniques would not be applicable for its direct analysis. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the molecule, then chiroptical spectroscopy would be indispensable for determining their absolute configuration and studying their conformational preferences in solution.

Computational Chemistry and Theoretical Characterization of N 4 Biphenylyl 2 Hydroxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for medium-sized organic molecules. nih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the atomic coordinates corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like N-4-biphenylyl-2-hydroxybenzamide, which has several rotatable bonds (e.g., around the amide linkage and the biphenyl (B1667301) group), multiple stable conformations, or conformers, may exist.

Conformational analysis would be performed to identify these different low-energy structures. This involves systematically rotating the flexible bonds and performing geometry optimization for each starting conformation. The relative energies of the resulting stable conformers would be calculated to identify the global minimum energy structure, which is the most likely conformation to be observed.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis)

Once the optimized geometry is obtained, its electronic properties can be investigated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps in understanding the charge transfer that can occur within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. nih.govnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as second-order perturbation theory energy (E(2)), indicates the extent of electron delocalization or hyperconjugation, which contributes to the molecule's stability. For this compound, NBO analysis would reveal the nature of the amide bond, the extent of conjugation across the aromatic rings, and the details of intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential value: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and positive potential around the amide and hydroxyl hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

DFT calculations can predict various spectroscopic properties that can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) shielding constants can be converted into chemical shifts (δ). nih.gov Comparing the calculated ¹H and ¹³C NMR spectra with experimental data is a powerful method for structural confirmation.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (infrared and Raman spectra) is another important tool. nih.gov The predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These theoretical spectra, when compared to experimental FT-IR and Raman spectra, help in the assignment of spectral bands to particular molecular motions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, can help interpret experimental UV-Vis spectra and understand the electronic transitions, such as those involving the biphenyl chromophore.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum mechanics describes the molecule in a static state (in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, explicitly including its environment, such as solvent molecules. An MD simulation would track the movements of every atom in the system over a period of nanoseconds, providing a detailed view of the molecule's conformational flexibility, how it interacts with solvent molecules (like water), and the stability of intramolecular hydrogen bonds in a dynamic environment.

Molecular Docking Studies for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, a docking study would involve placing the molecule into the active site of a relevant protein target. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. The results would reveal potential key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their activity, thereby guiding the design of new molecules with enhanced potency.

Development of Predictive Models

The development of predictive QSAR models for biphenyl carboxamide derivatives, which are structurally related to this compound, has been approached using various statistical methods. These models are crucial for predicting the biological activity of novel compounds before their synthesis, saving time and resources.

One common approach is the use of Multiple Linear Regression (MLR) analysis. In a study on a series of biphenyl carboxamide analogs with anti-inflammatory activity, an MLR model was developed. medcraveonline.com The model's statistical significance was confirmed, with a coefficient of determination (R²) of 0.800 for the training set and a predictive R² of 0.7217, indicating a reliable predictive ability for new analogs. medcraveonline.com The training set for this model included 20 compounds, with the remaining 5 used as a test set to validate the model's predictability. medcraveonline.com

Another study on biphenyl carboxamide analogs for analgesic activity also utilized MLR and found a statistically significant equation with a coefficient of determination (r²) of 0.842 and an internal predictivity (q²) of 0.69. walshmedicalmedia.com Such models help in designing novel biphenyl carboxamides with potentially potent analgesic activity. medcraveonline.comwalshmedicalmedia.com

More advanced, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been employed. These methods provide a more detailed understanding of the steric, electrostatic, and other fields around the molecules that influence their interaction with a biological target.

For instance, a 3D-QSAR study on biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors resulted in robust CoMFA and CoMSIA models. nih.gov The CoMFA model showed a high cross-validated r² (q²) of 0.766 and a conventional r² of 0.979, while the CoMSIA model yielded a q² of 0.748 and an r² of 0.942. nih.gov These high statistical values underscore the models' excellent predictive power.

Similarly, 3D-QSAR studies on 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which share the biphenyl scaffold, as angiotensin II receptor antagonists have produced highly predictive CoMSIA models with a q² of 0.846 and an r² of 0.975. elsevierpure.comnih.gov

The development of these predictive models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. medcraveonline.comnih.gov

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common substructure or a pharmacophore hypothesis. elsevierpure.comnih.gov

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule. nih.govucsb.edu

Model Building: Statistical methods like MLR, CoMFA, or CoMSIA are used to establish a correlation between the descriptors and the biological activity. medcraveonline.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. medcraveonline.comnih.gov

The table below summarizes the statistical parameters of various QSAR models developed for compounds structurally related to this compound.

| Model Type | Compound Series | r² | q² (r²cv) | pred_r² | Reference |

| MLR | Biphenyl Carboxamide Analogs | 0.800 | - | 0.7217 | medcraveonline.com |

| MLR | Biphenyl Carboxamide Analogs | 0.842 | 0.69 | - | walshmedicalmedia.com |

| CoMFA | Benzofuran/Benzothiophene Biphenyls | 0.842 | 0.615 | - | nih.gov |

| CoMSIA | Benzofuran/Benzothiophene Biphenyls | 0.910 | 0.597 | - | nih.gov |

| CoMSIA | 5-(biphenyl-2-yl)-1H-tetrazole Derivatives | 0.975 | 0.846 | 0.980 | elsevierpure.comnih.gov |

| CoMFA | Biphenyl Amide Derivatives | 0.979 | 0.766 | 0.987 | nih.gov |

| CoMSIA | Biphenyl Amide Derivatives | 0.942 | 0.748 | 0.761 | nih.gov |

r²: Coefficient of determination; q² (r²cv): Cross-validated correlation coefficient; pred_r²: Predictive correlation coefficient for the external test set.

Identification of Key Molecular Descriptors

A critical outcome of QSAR modeling is the identification of key molecular descriptors that are significantly correlated with the biological activity. These descriptors represent the physicochemical properties and structural features of the molecules that are essential for their interaction with the target receptor or enzyme.

In the context of biphenyl carboxamide and its analogs, various types of descriptors have been found to be important:

Topological Descriptors: These descriptors are based on the 2D representation of the molecule and describe its size, shape, and branching. They are often used in MLR models. For some biphenyl carboxamide analogs, topological descriptors have been shown to be crucial for designing new potent anti-inflammatory agents. walshmedicalmedia.com

Thermodynamic Descriptors: These descriptors, often derived from computational chemistry calculations, provide information about the energetic properties of the molecules. QSAR models for some flurbiprofen (B1673479) analogs, which contain a biphenyl moiety, have highlighted the importance of thermodynamic parameters in governing their anti-inflammatory activity. researchgate.net

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu The presence of electronegative or electropositive groups can significantly influence the binding affinity of a compound. For some biphenyl analogs, electronic parameters have been identified as key determinants of their activity. researchgate.nettandfonline.com

Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule. CoMFA and CoMSIA studies consistently show the importance of steric fields. For example, in a study of biphenyl amide derivatives, the steric field was a significant contributor to the QSAR model, indicating that the shape of the molecule is critical for its inhibitory activity. nih.gov

Hydrophobic Descriptors: These descriptors measure the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in the target protein. The biphenyl moiety itself contributes to the lipophilicity of the scaffold. tandfonline.com CoMSIA models for biphenyl derivatives often include a hydrophobic field, highlighting its role in biological activity. nih.govnih.gov

The following table provides examples of key molecular descriptors and their importance in the QSAR of biphenyl derivatives.

| Descriptor Type | Example Descriptor | Importance | Reference |

| Topological | Electrotopological indices | Design of new anti-inflammatory agents | walshmedicalmedia.com |

| Thermodynamic | - | Governs anti-inflammatory activity | researchgate.net |

| Electronic | Electronic parameters | Governs anti-inflammatory activity | researchgate.net |

| Steric | Steric fields (CoMFA/CoMSIA) | Crucial for inhibitory activity | nih.gov |

| Hydrophobic | Hydrophobic fields (CoMSIA) | Influences binding to hydrophobic pockets | nih.govnih.gov |

| Structural | Molecular Shape Analysis (MSA) | Important for HDAC inhibition | researchgate.net |

By understanding these key molecular descriptors, medicinal chemists can rationally design new derivatives of this compound with optimized properties, potentially leading to the discovery of more effective therapeutic agents.

Molecular Mechanisms of Biological Interaction and Target Engagement

Enzyme Kinetic and Inhibition Studies

Determination of Enzyme Inhibition Constants (e.g., IC50, Ki)

No published data are available.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

No published data are available to determine the mechanism of enzyme inhibition.

Investigating Allosteric Modulation Mechanisms

There is no information on whether N-4-biphenylyl-2-hydroxybenzamide acts as an allosteric modulator.

Protein-Ligand Binding Affinity and Selectivity Analysis

Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

No studies using SPR, ITC, or similar biophysical techniques have been published for this compound.

Fluorescence-Based Binding Assays

No fluorescence-based binding assay data have been reported for this compound.

Identification and Validation of Molecular Targets

The process of elucidating the molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This endeavor, often termed target deconvolution, employs a variety of advanced experimental strategies to move from an observed phenotypic effect to the specific protein or pathway being modulated. While specific studies detailing the target deconvolution for this compound are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how its targets can be identified and validated.

Chemical Proteomics Approaches (e.g., Affinity Purification-Mass Spectrometry)

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules directly from complex biological samples, such as cell lysates or tissues. This approach maintains the context of the cellular environment, preserving native protein conformations and interactions.

A cornerstone technique within chemical proteomics is Affinity Purification-Mass Spectrometry (AP-MS) . The general workflow for applying AP-MS to a compound like this compound would involve several key steps:

Probe Synthesis: The parent compound, this compound, is chemically modified. A linker arm is attached to a position on the molecule that is non-essential for its biological activity. This linker is then terminated with a reactive handle or an affinity tag, such as biotin (B1667282).

Immobilization: The modified compound (probe) is immobilized on a solid support, such as agarose (B213101) or magnetic beads.

Affinity Capture: The immobilized probe is incubated with a cellular proteome (e.g., cell lysate). Proteins that have an affinity for the compound will bind to the probe, while non-interacting proteins remain in the solution.

Elution and Identification: After washing away non-specific binders, the captured proteins are eluted. These proteins are then typically digested into smaller peptides and identified using high-resolution mass spectrometry.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with AP-MS to more accurately distinguish true interactors from non-specific background proteins, which is a common challenge in these experiments.

Target Deconvolution Strategies

Target deconvolution refers to the collection of methods used to identify the molecular target(s) responsible for a compound's observed phenotypic effect. This is particularly crucial when a compound is discovered through phenotypic screening, where the initial focus is on a biological outcome rather than a predetermined protein target.

Beyond the AP-MS approach described above, several other strategies can be employed:

Expression Cloning-Based Methods: These techniques aim to identify a target by its ability to confer resistance or sensitivity to the compound when its corresponding gene is overexpressed or knocked down in cells.

Protein Microarrays: Thousands of purified proteins are spotted onto a slide and probed with a labeled version of the small molecule to identify direct binding events. A key limitation is the potential for false positives due to non-specific binding of hydrophobic compounds.

Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. It is particularly useful for identifying targets within large enzyme classes.

The selection of a particular strategy depends on the characteristics of the compound . For a compound like this compound, a combination of these methods would yield the most robust validation of its molecular targets.

Genetic Interaction Mapping for Target Identification

Genetic interaction mapping is a powerful in vivo approach that can reveal functional relationships between genes and, by extension, inform the mechanism of a small molecule. By systematically assessing how the deletion or knockdown of specific genes modifies the cellular response to a compound, researchers can identify pathways and protein complexes that are functionally related to the drug's target.

The core principle is that if a compound targets a specific protein, cells with a mutation in the gene for that protein (or a protein in the same pathway) may show altered sensitivity to the compound. This can manifest as:

Synergistic Sensitivity: The combination of the gene knockdown and the compound results in a much stronger phenotype (e.g., cell death) than either perturbation alone.

Antagonistic or Buffering Interaction: The gene knockdown rescues the cells from the effects of the compound.

By creating a large-scale map of these genetic interactions, researchers can cluster genes with similar interaction profiles. If a gene with a known function clusters with an uncharacterized gene, it suggests they operate in the same pathway. When applied to a small molecule like this compound, genes that show strong genetic interactions with the compound's activity profile are candidate targets or members of the target's pathway. This approach is particularly valuable for placing the compound's target within a broader biological context and understanding its downstream functional consequences.

Modulation of Cellular Pathways (Mechanistic Focus)

Once the molecular targets of this compound are identified, the subsequent step is to understand how the engagement of these targets leads to downstream changes in cellular signaling and function. This involves a mechanistic focus on the modulation of specific cellular pathways. Based on its structural features, particularly its N-hydroxybenzamide component, the compound is predicted to influence key regulatory pathways, including gene expression and protein-protein interaction networks.

Gene Expression Regulation (e.g., Histone Deacetylase (HDAC) Inhibition Mechanisms for N-hydroxy analogs)

A primary mechanism by which N-hydroxybenzamide-containing compounds exert their biological effects is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, which relaxes the chromatin and allows for the transcription of various genes, including tumor suppressor genes and those involved in cell cycle arrest and apoptosis.

The N-hydroxyamide (hydroxamic acid) group is a classic zinc-binding group (ZBG). The mechanism of HDAC inhibition involves this moiety chelating the essential Zn²⁺ ion within the enzyme's active site. This interaction blocks the catalytic activity of the enzyme, preventing it from deacetylating its substrates.

The general structure of an HDAC inhibitor, which applies to N-hydroxybenzamide analogs, consists of:

A Zinc-Binding Group (ZBG): The N-hydroxyamide functional group that coordinates the active site zinc ion.

A Linker Region: A chain connecting the ZBG to the cap group, which occupies the channel of the enzyme active site.

A Cap Group: A larger, often aromatic or hydrophobic group that interacts with the rim of the active site, contributing to potency and isoform selectivity. For this compound, the biphenyl (B1667301) group serves as this surface recognition cap.

The transcriptional consequences of HDAC inhibition are broad and can lead to the differential regulation of numerous genes. Studies on compounds with similar structures, like N-hydroxy-4-acetylaminobiphenyl, have shown changes in the expression of genes involved in generalized stress responses, DNA repair pathways, and xenobiotic metabolism.

Table 1: Research Findings on N-Hydroxybenzamide-Based HDAC Inhibitors

| Compound Class/Example | Key Research Finding | Reference |

| Novel N-hydroxybenzamides | A series of N-hydroxybenzamide inhibitors showed inhibitory activity against HDACs (IC₅₀ = 1-17 µM) and HCT116 tumor cells. | |

| N-hydroxy-3-sulfamoylbenzamides | Designed compounds exhibited potent and selective inhibition of HDAC8 with nanomolar IC₅₀ values and over 180-fold selectivity against HDAC2. | |

| N-hydroxybenzamides with Branched Cap Groups | Introduction of branched hydrophobic cap groups influenced selectivity between class I (e.g., HDAC1) and class II (e.g., HDAC4) HDAC isoforms. | |

| CI-994 [4-(acetylamino)-N-(2-aminophenyl) benzamide] | Identified as an HDAC inhibitor that induces histone H3 hyperacetylation in HCT-8 colon carcinoma cells, suggesting this is a primary mechanism of its antitumor activity. |

Protein–Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules can modulate these interactions in several ways, either by inhibiting the formation of a protein complex or by stabilizing it. These modulators can act orthosterically, by binding directly at the protein-protein interface, or allosterically, by binding to a remote site and inducing a conformational change that affects the interaction surface.

While the primary predicted mechanism for this compound is HDAC inhibition, its structure also presents the possibility of it acting as a modulator of PPIs. The biphenyl group provides a large, rigid scaffold that could potentially disrupt or stabilize the interface between two proteins.

The identification of PPI modulation by a small molecule often follows target discovery and can be investigated through several methods:

Co-immunoprecipitation (Co-IP): Demonstrating that the compound disrupts or enhances the association of two known interacting proteins.

Surface Plasmon Resonance (SPR): Quantifying the binding kinetics of the interaction in the presence and absence of the compound.

Structural Biology (X-ray crystallography or Cryo-EM): Visualizing the binding of the small molecule at the protein-protein interface or at an allosteric site.

For example, studies on unrelated compounds have shown that small molecules can effectively inhibit critical PPIs in cancer, such as the interaction between p53 and its negative regulator MDM2. Similarly, research into arylpiperazine derivatives of salicylamide (B354443) (which shares the 2-hydroxybenzamide core) has pointed to interactions with G-protein coupled receptors, which are themselves key nodes in larger protein interaction networks. While not direct PPI inhibition, this highlights the potential for such scaffolds to engage with complex signaling machinery.

The modulation of PPIs represents a vast and challenging area of drug discovery. A thorough investigation into this compound would be required to determine if, in addition to its effects on gene expression via HDAC inhibition, it also directly modulates any specific protein-protein interactions.

Structure Activity Relationship Sar Studies for Mechanistic Insights

Rational Design of Analogs for SAR Derivations

The rational design of analogs is a cornerstone of SAR studies, allowing for a systematic exploration of how different structural modifications influence activity. For the N-4-biphenylyl-2-hydroxybenzamide scaffold, this involves the strategic alteration of its three main components: the salicylic (B10762653) acid moiety, the amide linker, and the biphenyl (B1667301) group.

Researchers often begin by synthesizing a library of related compounds where each component is systematically varied. nih.gov For instance, analogs may be created by altering the substitution pattern on both the salicyl and the aniline (B41778) rings. The development of N-benzoyl-2-hydroxybenzamides as potential antiprotozoal agents illustrates this approach, where a range of substituents were introduced on the benzoyl ring to probe for improved activity. nih.gov

Furthermore, the salicylanilide (B1680751) scaffold itself is recognized for its potential in developing novel antibiotic adjuvants. nih.gov Mechanistic understanding of how these compounds work, such as their ability to dissipate the proton motive force in bacteria, guides the rational design of new derivatives. nih.govnih.gov This knowledge allows for the targeted synthesis of analogs with enhanced properties, such as improved cell penetration or reduced susceptibility to efflux pumps. nih.govnih.gov

Positional and Substituent Effects on Molecular Interactions

The position and nature of substituents on the this compound framework have a profound impact on its molecular interactions and, consequently, its biological activity. The 2-hydroxy group on the benzamide (B126) ring is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein. researchgate.net Its placement ortho to the carbonyl group can significantly contribute to the compound's cytotoxicity in certain contexts. researchgate.net

In the broader class of anthranilic acid derivatives, which are structurally related to salicylanilides, the position of the carboxylic acid function is critical for anti-inflammatory activity. pharmacy180.com Similarly, for this compound, the spatial arrangement of the hydroxyl and amide groups is expected to be a key determinant of its biological profile.

The introduction of various substituents, such as halogens or alkyl groups, at different positions on the biphenyl moiety would be a logical next step in SAR exploration. For example, in some series, a trifluoromethyl group can significantly enhance potency. wikipedia.org The electronic properties and steric bulk of these substituents would modulate the compound's ability to fit into a binding pocket and establish favorable interactions.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a pivotal role in the activity of bioactive molecules, as biological macromolecules are chiral. While this compound itself is achiral, the introduction of chiral centers through substitution would likely lead to enantiomers with different biological activities.

The primary stereochemical consideration for the parent compound relates to atropisomerism, which can arise from restricted rotation around the single bond connecting the two phenyl rings of the biphenyl moiety, especially with ortho-substituents. researchgate.net The presence of bulky groups at the ortho-positions of the biphenyl ring can create a significant energy barrier to rotation, leading to stable, separable atropisomers. These atropisomers would have distinct three-dimensional shapes and could interact differently with a chiral binding site.

Conformational Flexibility and Its Impact on SAR

The conformational flexibility of this compound is a critical factor influencing its SAR. The molecule possesses several rotatable bonds: the C-N amide bond, the bond connecting the aniline nitrogen to the biphenyl group, and the bond between the two phenyl rings of the biphenyl moiety.

Chemical Probe Development and Advanced Research Applications

Development of Fluorescent and Luminescent Reporters

Fluorescent and luminescent reporters are essential tools for visualizing molecular processes within living cells. These reporters can be developed by either directly conjugating a fluorescent dye to the molecule of interest or by using its activity to modulate a separate light-emitting system.

For N-4-biphenylyl-2-hydroxybenzamide, a fluorescent reporter could be created by attaching a fluorophore to a part of the molecule that is not critical for its biological function. This would allow researchers to track its localization and concentration within different cellular compartments using fluorescence microscopy.

Alternatively, a luminescent reporter assay could be developed. This is particularly useful for studying the compound's effect on gene expression or signaling pathways. For example, if this compound is found to activate a specific transcription factor, a reporter construct could be made where the promoter for that factor drives the expression of a luciferase enzyme. nih.gov The amount of light produced by the luciferase would then serve as a quantitative measure of the compound's activity. Recently, self-illuminating systems, such as those based on the fungal bioluminescence pathway that converts the plant-common caffeic acid into a luciferin, have emerged, removing the need for external substrate addition and enabling long-term monitoring in living tissues. nih.gov

Integration into High-Throughput Screening (HTS) Assays for Mechanistic Discovery

High-Throughput Screening (HTS) is a drug discovery process that uses automation to rapidly test large libraries of chemical compounds for activity against a specific biological target. creative-bioarray.com Integrating this compound or its analogs into HTS assays is crucial for elucidating their mechanism of action and identifying more potent derivatives. nih.gov

The process involves several stages:

Assay Development: A robust and scalable assay must be designed. This could be a biochemical assay measuring the inhibition of a purified enzyme or a cell-based assay monitoring a cellular response like viability, reporter gene activation, or changes in second messenger levels. creative-bioarray.comnih.gov

Primary Screening: A large library of compounds is tested at a single concentration to identify "hits" that show activity. creative-bioarray.com

Secondary Screening: The hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

Mechanism of Action Studies: Further assays are conducted to understand how the confirmed hits work at a molecular level.

Various detection technologies are employed in HTS, including fluorescence intensity, fluorescence resonance energy transfer (FRET), and luminescence, which can be adapted to study this compound's effects. creative-bioarray.comnih.gov

Table 2: Hypothetical HTS Workflow for this compound Analogs

| Step | Objective | Assay Type Example | Technology |

|---|---|---|---|

| Primary Screen | Identify active compounds from a library. | Cell viability assay | Absorbance/Luminescence (e.g., CellTiter-Glo®) |

| Dose-Response | Confirm activity and determine potency. | Reporter gene assay | Luminescence (Luciferase) |

| Selectivity Screen | Test against related targets to ensure specificity. | Biochemical enzyme assays | Fluorescence Polarization |

| Mechanism Study | Elucidate the biological pathway involved. | High-content imaging | Automated Microscopy |

Cocrystal Engineering and Supramolecular Assemblies for Controlled Molecular Organization

Cocrystal engineering is a strategy used to modify the physicochemical properties of a solid compound, such as solubility and stability, without altering its chemical structure. umich.edusaspublishers.com A cocrystal consists of the active pharmaceutical ingredient (API) and a benign coformer held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. saspublishers.com

The this compound molecule possesses functional groups—a hydroxyl group and an amide group—that are ideal for forming robust hydrogen bonds. These groups can participate in predictable intermolecular interactions known as supramolecular synthons. nih.gov For example, the amide group can form a classic amide-amide homodimer or an amide-carboxamide heterosynthon with an appropriate coformer. nih.gov

Potential coformers for this compound could be selected from the GRAS (Generally Regarded As Safe) list and would contain complementary functional groups, such as carboxylic acids or other amides. The formation of cocrystals can be achieved through methods like solid-state grinding or solution crystallization. rsc.org Characterization using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) confirms the formation of a new crystalline phase. saspublishers.com

By forming supramolecular assemblies with different coformers, the solid-state architecture of this compound can be precisely controlled, leading to materials with tailored properties for research and potential therapeutic applications.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of N-4-biphenylyl-2-hydroxybenzamide and its analogs is poised for significant innovation, with a strong emphasis on sustainability and efficiency. Current synthetic strategies for related biphenyl (B1667301) and benzamide (B126) derivatives often rely on traditional cross-coupling reactions, which, while effective, can present environmental and cost challenges. rsc.orgresearchgate.netresearchgate.net

Emerging research is likely to focus on the following areas:

Green Chemistry Approaches: The development of greener and more sustainable synthetic processes is essential. This includes the use of water as a solvent, minimizing the use of hazardous reagents, and developing one-pot reaction sequences to reduce waste and improve efficiency. chemrxiv.org For instance, the synthesis of related acrylamide nanogels in water highlights a potential eco-friendly pathway. chemrxiv.org

Catalytic Innovations: Future methodologies will likely explore novel catalytic systems to construct the biphenyl and amide moieties. This could involve the use of more abundant and less toxic metals as catalysts or even metal-free catalytic systems. Research into palladium-catalyzed desulfitative cross-coupling and the use of polyionic resin-bound catalysts in Suzuki-Miyaura coupling for biaryl synthesis are indicative of this trend. researchgate.net

Flow Chemistry and Automation: The application of flow chemistry could offer significant advantages in terms of reaction control, scalability, and safety. Automated synthesis platforms could accelerate the generation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Water-based Synthesis | Reduced environmental impact, lower cost | Green Chemistry |

| Novel Metal Catalysis | Increased sustainability, potentially novel reactivity | Catalysis |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability | Process Chemistry |

Integration of Advanced Computational and Experimental Techniques for Comprehensive Mechanistic Elucidation

A deep understanding of the structure-function relationships of this compound is crucial for its rational design and application. The integration of cutting-edge computational and experimental techniques will be instrumental in achieving this.

Computational Modeling and Simulation: Density Functional Theory (DFT) calculations can provide valuable insights into the compound's molecular structure, electronic properties, and intermolecular interactions. nih.gov Molecular dynamics simulations can be employed to study its conformational flexibility and binding modes with potential biological targets. Such computational analyses have been successfully applied to understand the conformational properties of other salicylamide-based peptidomimetics. mdpi.com

Advanced Spectroscopic and Crystallographic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, will be essential for unambiguous structure elucidation of novel derivatives. researchgate.netmdpi.com Single-crystal X-ray diffraction will provide precise information about the three-dimensional arrangement of atoms and intermolecular interactions in the solid state. nih.gov These techniques are routinely used to characterize new salicylamide (B354443) and benzamide derivatives. nih.govresearchgate.netmdpi.com

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its effects is a primary goal. This will involve a combination of biochemical assays, cell-based studies, and "omics" approaches (genomics, proteomics, metabolomics) to identify downstream signaling pathways and molecular interactions.

Development of Next-Generation Chemical Probes for Cellular and Subcellular Studies

Chemical probes are powerful tools for studying biological processes in their native context. mskcc.orgresearchgate.netnih.govmdpi.comchemicalprobes.org this compound can serve as a scaffold for the development of next-generation chemical probes to investigate cellular and subcellular functions.

Fluorescent Probes: By conjugating a fluorophore to the this compound core, researchers can create probes for fluorescence microscopy and flow cytometry. These probes would enable the visualization of the compound's localization within cells and tissues, providing insights into its distribution and potential sites of action.

Affinity-Based Probes: The development of biotinylated or photo-affinity labeled derivatives of this compound would facilitate the identification of its direct binding partners. These probes can be used in pull-down assays coupled with mass spectrometry to isolate and identify target proteins.

Activity-Based Probes: For derivatives that exhibit enzymatic inhibitory activity, activity-based probes can be designed to covalently label the active site of the target enzyme. This allows for the direct assessment of target engagement and enzyme activity in complex biological systems.

| Probe Type | Application | Key Feature |

| Fluorescent Probe | Cellular imaging, localization studies | Emits light upon excitation |

| Affinity-Based Probe | Target identification, pull-down assays | Contains a tag for capture (e.g., biotin) |

| Activity-Based Probe | Target engagement, enzyme activity profiling | Reacts covalently with the target |

Expanding the Scope of Molecular Targets and Pathways for Academic Investigation

The structural motifs present in this compound suggest a broad potential for interacting with a variety of biological targets. Future research should aim to expand the scope of molecular targets and pathways investigated. Based on the activities of related salicylamide and biphenyl derivatives, several promising areas for exploration exist:

Antiviral Research: Salicylamide derivatives have shown potent inhibitory activity against the Hepatitis B virus (HBV) by impairing core protein expression and disrupting capsid formation. rsc.orgnih.gov This suggests that this compound and its analogs could be investigated as potential anti-HBV agents.

Oncology: The STAT3 signaling pathway is a validated target in cancer therapy, and salicylamide derivatives have been explored as inhibitors of this pathway. nih.gov Furthermore, biphenyl derivatives have been developed as androgen receptor degraders for the treatment of prostate cancer. nih.gov These findings provide a strong rationale for evaluating the anticancer potential of this compound.

Neuroscience: Derivatives of salicylamide have been investigated for their potential in treating cognitive impairments by modulating serotonin receptors such as 5-HT1A and 5-HT7. mdpi.com This opens an avenue for exploring the neuropharmacological properties of this compound.

Antibacterial Agents: Biphenyl-benzamide derivatives have been designed as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating excellent antibacterial activity. nih.gov This highlights a potential application for this compound in the development of new antibiotics.

| Compound Class | Investigated Target/Pathway | Potential Application |

| Salicylamide Derivatives | HBV Core Protein | Antiviral (Hepatitis B) |

| Salicylamide Derivatives | STAT3 Signaling | Oncology |

| Biphenyl Derivatives | Androgen Receptor | Oncology (Prostate Cancer) |

| Salicylamide Derivatives | Serotonin Receptors | Neuroscience |

| Biphenyl-benzamide Derivatives | FtsZ | Antibacterial |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.